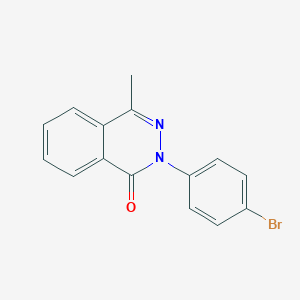

2-(4-Bromophenyl)-4-methylphthalazin-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-4-methylphthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O/c1-10-13-4-2-3-5-14(13)15(19)18(17-10)12-8-6-11(16)7-9-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMYCQQCDKDZGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C2=CC=CC=C12)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001320251 | |

| Record name | 2-(4-bromophenyl)-4-methylphthalazin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001320251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648946 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

331946-95-3 | |

| Record name | 2-(4-bromophenyl)-4-methylphthalazin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001320251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 2 4 Bromophenyl 4 Methylphthalazin 1 One and Phthalazinone Derivatives

Conformational and Electronic Characteristics of the Phthalazinone Nucleus

The phthalazinone nucleus is a privileged scaffold in medicinal chemistry, recognized for its capacity to interact with a diverse array of biological targets. researchgate.netresearchgate.net This versatility stems from its unique structural and electronic properties. researchgate.net The phthalazinone system can exist in a state of lactam-lactim tautomerism, although the lactam form is generally more prevalent. nih.gov This characteristic, combined with the nitrogen-rich heterocyclic structure, allows for a wide range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects. osf.ionih.govnih.gov The inherent electronic nature of the phthalazinone core allows it to serve as a foundational structure for various enzyme inhibitors, such as those for poly(ADP-ribose) polymerase (PARP) and phosphodiesterases (PDE). researchgate.net

Influence of Substituents on Biological Activity

The biological profile of phthalazinone derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. osf.io Modifications at the N-2 and C-4 positions are particularly critical in modulating the pharmacological effects. The introduction of different functional groups can alter the molecule's affinity and selectivity for its biological targets, as well as its pharmacokinetic properties.

Role of the 4-Bromophenyl Group at the 2-Position

The presence of a 4-bromophenyl group at the N-2 position of the phthalazinone ring is a significant determinant of the molecule's biological activity. This substitution has been explored in the development of various biologically active agents, including α-adrenoceptor antagonists. osf.ionih.gov The bromine atom, in particular, plays a crucial role through specific molecular interactions.

Halogen substitution is a key strategy in drug design, and the identity of the halogen atom is critical. Halogens can participate in noncovalent interactions known as halogen bonds. ijres.org The strength of these interactions varies, with iodine and bromine generally forming stronger bonds than chlorine and fluorine. ijres.org Bromine is considered particularly well-suited for biological systems due to its optimal balance of polarizability and size. researchgate.net In a series of antifungal phthalazinones, the presence of a 4-chlorobenzyl substituent at the C-4 position was found to be a determinant for activity. mdpi.com This highlights the general importance of halogen substitution in this class of compounds.

Halogen bonding is a directional, noncovalent interaction between a halogen atom (acting as a Lewis acid) and a Lewis base, such as an oxygen, nitrogen, or sulfur atom in a biological macromolecule. ijres.orgacs.org These bonds can be as strong as conventional hydrogen bonds and are characterized by a C-X···O (or N/S) angle of approximately 165-180°. researchgate.netacs.orgpnas.org Halogen bonds play a crucial role in ligand-protein binding, influencing both the affinity and specificity of the interaction. ijres.orgpnas.org The bromine atom in the 4-bromophenyl group of 2-(4-Bromophenyl)-4-methylphthalazin-1-one can form such stabilizing interactions with amino acid residues in a protein's active site, thereby enhancing its biological effect. pnas.org

Effect of the 4-Methyl Group on Modulating Activity

The introduction of a methyl group can have significant and varied effects on the biological activity of a molecule. A methyl group can influence binding affinity by projecting into hydrophobic pockets of a receptor or by causing steric hindrance. nih.gov For instance, in one study on pyrazolopyrimidine inhibitors, the addition of a methyl group at the 4-position led to a thousand-fold decrease in activity due to steric clashes. nih.gov Conversely, in a series of antifungal phthalazinones, methylation at the N-2 position was found to be essential for activity, suggesting that the position of the methyl group is critical. mdpi.com The effect of the 4-methyl group in this compound would therefore be highly dependent on the specific topology of its biological target.

Impact of Different Moieties at the Phthalazinone Scaffold

The biological activity of phthalazinone derivatives can be fine-tuned by introducing a wide variety of substituents at different positions on the scaffold. The nature of these substituents, whether they are electron-donating or electron-withdrawing, bulky or compact, hydrophobic or hydrophilic, dictates the resulting pharmacological profile. osf.iomdpi.com

For example, the introduction of heteroaromatic nuclei at the 4-position has been shown to be important for thromboxane (B8750289) A2 synthetase inhibition. osf.io In another study, the introduction of electron-withdrawing groups like COOH or NO2 at the C-6 or C-7 positions of the phthalazinone ring resulted in a loss of antifungal activity. mdpi.com The substitution pattern on a phenyl ring at the C-4 position also has a significant impact; for instance, 4-substituted 2-[ω-(1-imidazolyl)alkyl]-1(2H)-phthalazinones with phenyl and thienyl groups at the 4-position showed high activity. osf.io

The following table summarizes the impact of various substituents on the biological activity of phthalazinone derivatives based on findings from different studies.

| Position of Substitution | Substituent | Observed Effect on Biological Activity | Reference |

| N-2 | Methyl | Essential for antifungal activity in a specific series. | mdpi.com |

| N-2 | Polar groups | Reduced bronchodilatory activity. | osf.io |

| C-4 | Phenyl, Thienyl | High and well-rounded thromboxane A2 synthetase inhibitory and bronchodilatory activities. | osf.io |

| C-4 | 4-Chlorobenzyl | Determinant for antifungal activity. | mdpi.com |

| C-4 | 2-Naphthylmethyl | Led to a loss of antifungal activity compared to a benzyl (B1604629) group. | mdpi.com |

| C-6(7) | Methyl | Lowered antifungal activity compared to the unsubstituted analog. | mdpi.com |

| C-6(7) | COOH, COOMe, CH2OH, NO2, CHO | Resulted in inactive compounds in an antifungal assay. | mdpi.com |

This detailed structure-activity relationship analysis underscores the importance of each component of the this compound molecule in defining its biological function.

Aryl, Alkyl, and Heteroaromatic Substitutions

Structure-activity relationship (SAR) studies reveal that the nature of the substituent at both the N-2 and C-4 positions of the phthalazinone ring is critical for activity. The parent compound, this compound, features a bromophenyl group at N-2 and a methyl group at C-4. Modifications of these positions with various aryl, alkyl, and heteroaromatic groups have led to the development of derivatives with a wide range of pharmacological effects, including antifungal and α-adrenoceptor antagonist activities. mdpi.comresearchgate.net

Substitutions at the N-2 Position: Investigations into substitutions at the N-2 position have shown that the type of group can drastically alter biological efficacy. For instance, in a series of antifungal phthalazinones, replacing the hydrogen at N-2 with a methyl group was found to be a defining factor for activity, whereas derivatives without any N-2 substitution were inactive. mdpi.com Further modifications of the N-2 alkyl group, such as changing from methyl to ethyl, resulted in a decrease in potency, and an N-allyl derivative was found to be practically inactive, highlighting a specific requirement for a small alkyl group at this position for optimal antifungal action. mdpi.com

Substitutions at the C-4 Position: The C-4 position is a key site for modification, and introducing substituents here has been shown to cause a significant enhancement in activity. researchgate.net SAR studies on α-adrenoceptor antagonists have explored connecting the phthalazinone core to various amine or N-substituted piperazine (B1678402) moieties via an alkyl spacer at the N-2 position, while keeping a 4-bromophenyl group at the C-4 position. researchgate.net In another context, for antifungal activity, a 4-(4-chlorobenzyl) group combined with a 2-methyl group was identified as a particularly potent combination against dermatophytes and Cryptococcus neoformans. mdpi.com

The following table summarizes the impact of various substitutions on the antifungal activity of phthalazinone derivatives.

| Compound ID | N-2 Substituent | C-4 Substituent | Antifungal Activity (MIC in μg/mL) |

| 1 | -H | -H | > 250 (Inactive) |

| 5 | -CH₃ | 4-chlorobenzyl | 7.8 - 15.6 |

| 10 | -CH₂CH₃ | 4-chlorobenzyl | 31.2 - 62.5 |

| 11 | -CH₂CH=CH₂ | 4-chlorobenzyl | > 250 (Inactive) |

Data sourced from a study on polysubstituted phthalazinone derivatives. mdpi.com

Amido and Ureido Moieties at Position 4

The introduction of polar groups, such as amido and ureido moieties, at the C-4 position of the phthalazinone scaffold, is a strategy employed to modulate the physicochemical properties and biological activity of the compounds. These groups can form additional hydrogen bonds with target receptors, potentially enhancing binding affinity and specificity.

The synthesis of such derivatives often proceeds from a key intermediate, 1-oxo-1,2-dihydrophthalazin-4-carbohydrazide. researchgate.net This carbohydrazide (B1668358) serves as a versatile starting material for creating a variety of heterocyclic systems and functional groups attached to the C-4 position. For example, reacting the hydrazide with isocyanates can lead to the formation of semicarbazide (B1199961) derivatives, which contain a ureido-like linkage. researchgate.net

More direct amide linkages have been synthesized by creating a propanoic acid side chain at the N-2 position and subsequently coupling it with various amines, such as morpholine (B109124) or piperidine, to form terminal amide groups. nih.gov Similarly, dipeptide derivatives have been synthesized by linking amino acids to the phthalazinone core, demonstrating the feasibility of incorporating complex amide structures. nih.gov

While specific SAR data for 4-amido and 4-ureido phthalazinones is emerging, studies on other heterocyclic systems have shown that urea (B33335) derivatives can be potent inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO1) by forming critical interactions with amino acid residues such as arginine in the enzyme's active site. nih.gov This suggests that incorporating such moieties into the phthalazinone framework could be a promising avenue for developing new therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Phthalazinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netosf.io This approach is instrumental in rational drug design, helping to predict the activity of new molecules and understand the structural features essential for their function. researchgate.netnih.gov

Descriptor Selection and Model Development

The foundation of a QSAR model lies in the calculation of molecular descriptors and the development of a statistical equation that links them to biological activity. mdpi.com

Descriptor Selection: Molecular descriptors are numerical values that quantify various aspects of a molecule's structure and properties. For phthalazinone derivatives, a wide range of descriptors are calculated, which can be categorized as: mdpi.commdpi.com

Constitutional: Describing the basic molecular composition (e.g., molecular weight).

Topological: Representing the atomic connectivity and shape of the molecule.

Geometrical (3D): Describing the three-dimensional arrangement of atoms.

Electronic: Quantifying charge distribution, dipole moments, and orbital energies.

Hybrid: Combinations of the above, such as charged partial surface area (CPSA) descriptors.

From a large pool of calculated descriptors, a smaller, relevant subset must be selected to build a robust model and avoid overfitting. A common technique for this is the genetic algorithm (GA), which mimics natural selection to evolve a population of descriptor subsets until an optimal combination is found. mdpi.com

Model Development: Once the most relevant descriptors are selected, a mathematical model is constructed. Multiple Linear Regression (MLR) is a widely used statistical method for this purpose. mdpi.com The MLR model generates a linear equation where the biological activity (e.g., pIC50) is the dependent variable, and the selected molecular descriptors are the independent variables. mdpi.com The equation takes the general form:

Y = b₁x₁ + b₂x₂ + ... + bₙxₙ + c

Where Y is the predicted biological activity, x represents the descriptor values, b are their regression coefficients, and c is the intercept. mdpi.com The quality of the resulting model is assessed using statistical parameters like the squared correlation coefficient (R²), which indicates how well the model fits the data, and the leave-one-out cross-validated correlation coefficient (q² or R²cv), which measures its internal predictive ability. mdpi.comnih.gov

Predictive Capabilities for Biological Activities

A QSAR model's true value lies in its ability to accurately predict the biological activity of compounds not used in its development (the external test set). nih.gov

Model Validation and Prediction: A robust QSAR model must be rigorously validated. This involves both internal validation (e.g., leave-one-out cross-validation) and, crucially, external validation using a test set of molecules with known activities that were excluded from the model-building process. mdpi.commdpi.com The predictive power of the model on this external set is often evaluated by the predictive R² (R²pred). mdpi.com For a series of phthalazinone derivatives developed as PARP-1 inhibitors, a GA-MLR model demonstrated good predictive ability, which is essential for its application in designing new, similar compounds. mdpi.com

The table below shows the observed versus predicted activities for a training and test set of phthalazinone derivatives from a QSAR study on PARP-1 inhibitors.

| Compound ID | Set | Observed pIC₅₀ | Predicted pIC₅₀ |

| CHEMBL193917 | Training | 6.54 | 6.82 |

| CHEMBL383578 | Training | 7.57 | 7.51 |

| CHEMBL196450 | Training | 8.17 | 7.96 |

| CHEMBL363617 | Training | 7.89 | 7.85 |

| CHEMBL193918 | Test | 6.72 | 6.83 |

| CHEMBL370692 | Test | 6.75 | 6.85 |

Data sourced from a QSAR study on phthalazinone derivatives as PARP-1 inhibitors. mdpi.com

Applications in Drug Design: Once validated, the QSAR model becomes a powerful tool for virtual screening. It can be used to predict the activity of novel, yet-to-be-synthesized phthalazinone derivatives, allowing researchers to prioritize the most promising candidates for synthesis and experimental testing. nih.govnih.gov This significantly accelerates the drug discovery process by focusing resources on compounds with the highest probability of success. Furthermore, the descriptors included in the final QSAR model provide valuable insights into the key structural features that govern the biological activity, guiding further rational modifications to optimize potency.

Mechanistic Investigations into the Biological Targets of Phthalazinone Derivatives

Poly(ADP-ribose) Polymerase (PARP) Inhibition by Phthalazinone Derivatives

The phthalazinone core is a well-established pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1. jst.go.jpnih.govnih.gov These enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations. jst.go.jpnih.gov

PARP-1 Inhibition Mechanisms and Potency

Phthalazinone-based inhibitors function by mimicking the nicotinamide (B372718) portion of the NAD+ substrate, binding to the nicotinamide-binding (NI) site of the PARP-1 enzyme. nih.gov This competitive inhibition prevents the synthesis of poly(ADP-ribose) chains, a critical step in the recruitment of DNA repair proteins to sites of single-strand DNA breaks. jst.go.jpnih.gov The resulting accumulation of unrepaired DNA damage can lead to "synthetic lethality" in cancer cells that have a compromised homologous recombination repair system. jst.go.jp

The potency of these derivatives is often high, with many compounds exhibiting inhibitory concentrations (IC50) in the nanomolar range. For instance, certain novel phthalazinone derivatives have shown exceptional potency with IC50 values for PARP-1 inhibition below 0.2 nM. nih.gov Another study reported a series of derivatives where the most active compound, 23, had a PARP-1 IC50 of 3.24 nM and an intracellular EC50 of 0.47 nM, which was more potent than the approved PARP inhibitor, Olaparib, in the same assays. jst.go.jpnih.gov

Table 1: PARP-1 Inhibitory Potency of Selected Phthalazinone Derivatives

| Compound | PARP-1 IC50 (nM) | Intracellular EC50 (nM) | Reference |

|---|---|---|---|

| Compound 23 | 3.24 | 0.47 | jst.go.jp |

| DLC-1-6 | <0.2 | Not Reported | nih.gov |

| DLC-49 | 0.53 | Not Reported | nih.gov |

| Olaparib (Reference) | 10.412 (µM) | >50 | jst.go.jp |

| Compound 5 | 3.05 | Not Reported | nih.gov |

| Compound 8a | 2.31 | Not Reported | nih.gov |

This table is interactive. You can sort the columns by clicking on the headers.

Design Strategies for Potent PARP Inhibitors

The development of potent PARP inhibitors from the phthalazinone scaffold involves several key design strategies. A common approach is to use an established inhibitor like Olaparib as a lead compound and introduce various modifications to optimize activity. jst.go.jpnih.gov

Key strategies include:

Modification of Substituents: The type and position of substituents on the phthalazinone ring system significantly influence inhibitory activity. For example, it has been found that strong electron-withdrawing groups on the benzene (B151609) ring can be detrimental to PARP-1 inhibition. jst.go.jp

Varying Linker Chains: The length and nature of alkyl chains connecting different parts of the molecule can impact how the inhibitor fits into the PARP binding pocket. jst.go.jpnih.gov

Introduction of Fluorine: Incorporating fluorine-containing aromatic groups can enhance inhibitory potency by promoting stable occupation of the PARP binding pocket. jst.go.jp

Bioisosteric Replacement: Replacing the phthalazinone core with a bioisosteric scaffold, such as 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline, has been explored to generate novel derivatives with potent PARP-1 inhibitory activity. nih.govdntb.gov.ua

Hybrid Compounds: Another strategy involves creating hybrid molecules that combine the phthalazinone pharmacophore with moieties from other targeted inhibitors, such as CDK4 or PI3K inhibitors, to develop dual-action agents. researchgate.net

Molecular docking studies are frequently employed to rationalize the structure-activity relationships and to guide the design of new derivatives by modeling the binding interactions within the PARP-1 active site. jst.go.jpresearchgate.net

Receptor Ligand Modulatory Activity

Beyond enzyme inhibition, the phthalazinone structure has proven to be a versatile framework for developing ligands that modulate the activity of various G-protein coupled receptors (GPCRs).

α-Adrenoceptor Antagonism

Phthalazinone derivatives have been designed and synthesized as effective antagonists for α-adrenoceptors. nih.govosf.iocu.edu.eg These receptors are key regulators in the cardiovascular system, and their antagonists are used in treating conditions like hypertension. cu.edu.egresearchgate.net

Specifically, novel 4-(4-bromophenyl)phthalazine derivatives connected to an amine or N-substituted piperazine (B1678402) via an alkyl spacer have demonstrated significant α-blocking activity. nih.govosf.iocu.edu.eg Molecular modeling studies have been used to understand the structure-activity relationships and to rationalize the observed biological results, helping to identify the most potent compounds within a series. nih.govcu.edu.eg For example, in one study, twelve of the tested phthalazinone derivatives showed significant α-blocking activity. nih.gov

Table 2: α-Adrenoceptor Antagonist Activity of a Phthalazinone Derivative

| Compound Class | Target | Activity | Reference |

|---|---|---|---|

| 4-(4-bromophenyl)phthalazine derivatives | α-Adrenoceptors | Significant α-blocking activity | nih.govcu.edu.eg |

This table is interactive. You can sort the columns by clicking on the headers.

Androgen Receptor (AR) Antagonism

The androgen receptor (AR) is a crucial target in the treatment of prostate cancer. nih.gov Nonsteroidal AR antagonists can block the action of androgens, which can drive the growth of prostate cancer cells. Research has led to the synthesis of 4-benzyl-1-(2H)-phthalazinone derivatives as novel, nonsteroidal AR antagonists. nih.gov

In one study, a specific derivative, compound 11c, which has two ortho-substituents on the phenyl group, showed potent inhibition of prostate cancer cell proliferation (IC50: 0.18 μM) and a high binding affinity for the wild-type AR (IC50: 10.9 μM). nih.gov Docking studies indicated that the benzyl (B1604629) group of these phthalazinone derivatives is important for their antagonistic activity at the AR ligand-binding domain. nih.gov

Table 3: Androgen Receptor Antagonist Activity of a Phthalazinone Derivative

| Compound | Target Cell Line | Proliferation IC50 (µM) | AR-Binding IC50 (µM) | Reference |

|---|---|---|---|---|

| Compound 11c | SC-3 | 0.18 | 10.9 | nih.gov |

This table is interactive. You can sort the columns by clicking on the headers.

Enzyme Inhibition Beyond PARP

The following sections detail the inhibitory potential of 2-(4-Bromophenyl)-4-methylphthalazin-1-one against several key enzyme systems, excluding Poly (ADP-ribose) polymerase (PARP).

Cyclooxygenase (COX) enzymes, with their main isoforms COX-1 and COX-2, are central to the synthesis of pro-inflammatory prostaglandins. 5-Lipoxygenase (LOX-5) is a key enzyme in the biosynthetic pathway of leukotrienes, which are also potent inflammatory mediators. Inhibition of these enzymes is a common strategy for anti-inflammatory drugs.

Currently, there is no available research data from in vitro or in vivo studies that specifically assesses the inhibitory activity of this compound against COX-1, COX-2, or LOX-5. As a result, its IC₅₀ values and selectivity profile for these enzymes are unknown.

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by degrading the second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). PDE inhibitors, particularly those targeting the PDE4 isoform, have therapeutic applications in inflammatory diseases.

An extensive search of the scientific literature did not yield any studies that have evaluated this compound for its potential to inhibit any of the phosphodiesterase enzyme isoforms. Consequently, no data regarding its potency or selectivity as a PDE inhibitor is available.

DNA topoisomerases are essential enzymes that manage the topological state of DNA during processes like replication, transcription, and chromosome segregation. They are established targets for anticancer agents, which often function by stabilizing the transient DNA-enzyme cleavage complex.

There are no published findings that specifically investigate the effect of this compound on the activity of DNA topoisomerase I or II. While other heterocyclic compounds, including some with a bromophenyl moiety, have been reported as topoisomerase inhibitors, the activity of this specific phthalazinone derivative has not been documented.

Serine hydroxymethyltransferase 2 (SHMT2) is a mitochondrial enzyme crucial for one-carbon metabolism, a pathway that supports the synthesis of nucleotides and amino acids essential for cell proliferation. As such, SHMT2 has emerged as a target of interest in cancer research.

A review of the current scientific literature indicates that this compound has not been specifically tested or reported as an inhibitor of Serine Hydroxymethyltransferase 2 (SHMT2). Therefore, no data on its potential inhibitory effects on this enzyme is available.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Inhibiting the VEGFR-2 signaling pathway is a critical strategy in cancer therapy to prevent tumor growth and metastasis.

There is no specific information within the accessible scientific literature or databases detailing the evaluation of this compound as an inhibitor of VEGFR-2. Its potential to interfere with VEGFR-2 signaling remains uninvestigated.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy due to its role in driving tumor cell proliferation. nih.gov The inhibition of its tyrosine kinase activity is a key mechanism for many anticancer drugs. nih.gov Research has demonstrated that the phthalazine (B143731) scaffold, the core of this compound, is a promising framework for the design of EGFR inhibitors. nih.govnih.gov Studies have reported the synthesis of phthalazine derivatives that exhibit significant anticancer effects by targeting EGFR. nih.govnih.gov For example, certain phthalazine derivatives have been shown to induce apoptosis in breast cancer cells through the inhibition of EGFR-mediated signaling pathways. nih.gov Although these findings highlight the potential of the phthalazinone class as EGFR inhibitors, specific data on the EGFR inhibitory activity of this compound is not available in the reviewed literature.

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. acs.orgbohrium.com Their overexpression in various cancers has made them attractive targets for the development of new anticancer therapies. lookchem.com The phthalazinone structure has been successfully employed as a scaffold for potent and selective Aurora kinase inhibitors. acs.orgbohrium.comlookchem.com Notably, a class of phthalazinone pyrazoles has been developed, demonstrating high selectivity for Aurora-A kinase. acs.orgbohrium.com Further research has led to the synthesis of 4-substituted phthalazinones that act as inhibitors of Aurora B kinase. lookchem.com These studies underscore the potential of phthalazinone-based compounds to interfere with cell division by targeting Aurora kinases. At present, direct evidence of this compound acting as an Aurora kinase inhibitor has not been reported.

Illustrative Data of Phthalazinone Derivatives as Aurora Kinase Inhibitors

| Compound Class | Specific Target | Reported IC50 |

| Phthalazinone Pyrazole (B372694) | Aurora-A Kinase | 0.031 µM medchemexpress.com |

| 4-Substituted Phthalazinone | Aurora-B Kinase | 142 nM lookchem.com |

| Note: This table provides examples of the inhibitory potential of the phthalazinone scaffold and does not include data for this compound. |

Proteasome Inhibition

The proteasome is a large protein complex responsible for degrading unnecessary or damaged proteins within the cell. Its inhibition is a validated strategy in cancer treatment, leading to the accumulation of pro-apoptotic proteins and cell death. nih.gov The phthalazinone scaffold has been explored for the development of novel proteasome inhibitors. nih.gov This line of research indicates that the phthalazinone core can be chemically modified to effectively target the proteasome. nih.gov However, there are no specific studies in the reviewed literature that evaluate the proteasome inhibitory potential of this compound.

Modulation of Cellular Pathways

Hedgehog Pathway Modulation

The Hedgehog signaling pathway is crucial during embryonic development and its aberrant activation in adults can lead to the formation and progression of various cancers. nih.govgoogle.com The phthalazine moiety has been used as a chemical starting point for the design of novel inhibitors of the Hedgehog signaling pathway. nih.govgoogle.com These inhibitors have shown promise in preclinical models, suggesting that the phthalazine and by extension, the phthalazinone, structure is suitable for targeting this pathway. nih.gov Currently, there is no available data on the modulation of the Hedgehog pathway by this compound.

P-glycoprotein Inhibition

P-glycoprotein (P-gp) is a membrane transporter that plays a significant role in the development of multidrug resistance in cancer cells by actively pumping chemotherapeutic agents out of the cell. nih.govnih.gov Overcoming this resistance is a major goal in oncology, and P-gp inhibitors are a key strategy. nih.govnih.gov The phthalazinone scaffold has been identified in molecules designed to target P-glycoprotein. nih.gov This suggests a potential role for phthalazinone derivatives as P-gp inhibitors, which could enhance the efficacy of other anticancer drugs. Specific investigations into the P-glycoprotein inhibitory effects of this compound have not been found in the reviewed scientific literature.

Glucose Uptake Modulation

Altered glucose metabolism is a hallmark of cancer cells, which often exhibit increased glucose uptake to fuel their rapid proliferation. While targeting glucose transporters is an area of active research, the current body of scientific literature does not provide any evidence to suggest that phthalazinone derivatives, including this compound, are involved in the modulation of glucose uptake.

Computational Chemistry and in Silico Studies of Phthalazinone Compounds

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial for understanding how phthalazinone derivatives, such as 2-(4-Bromophenyl)-4-methylphthalazin-1-one, might interact with biological targets. Docking simulations calculate the binding energy and pose of the ligand within the active site of a target protein, which is instrumental in predicting its potential as a therapeutic agent. nih.gov

Studies on various phthalazinone derivatives show their potential to interact with a range of biological targets, including vascular endothelial growth factor receptor 2 (VEGFR-2), which is implicated in cancer. nih.gov For instance, molecular modeling of novel phthalazinone derivatives has been used to rationalize their activity as α-adrenoceptor antagonists. nih.gov These computational models help elucidate structure-activity relationships (SAR), explaining why certain structural modifications enhance biological effects.

A key outcome of molecular docking is the identification of specific interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic interactions, and electrostatic forces. For the phthalazinone scaffold, the nitrogen atoms of the heterocyclic ring and the keto-oxygen are common sites for hydrogen bonding.

In studies of related phthalazine (B143731) derivatives targeting VEGFR-2, specific amino acid residues within the receptor's active site have been identified as critical for binding. For example, a novel phthalazine derivative designed as a VEGFR-2 inhibitor was found to form key binding interactions within the protein's active site, contributing to a strong binding affinity. nih.gov The bromophenyl and methyl groups on a compound like this compound would be expected to participate primarily in hydrophobic and van der Waals interactions, anchoring the molecule within a nonpolar pocket of the binding site.

| Interaction Type | Potential Interacting Group on Phthalazinone Scaffold | Example Interacting Residue in Target Proteins |

|---|---|---|

| Hydrogen Bond | Carbonyl Oxygen (C=O) | Amine groups on Lysine, Arginine |

| Hydrogen Bond | Phthalazinone Ring Nitrogens | Carboxylic acid groups on Aspartate, Glutamate |

| Hydrophobic | Phenyl Ring | Leucine, Valine, Isoleucine |

| Halogen Bond | Bromine Atom | Carbonyl oxygen on protein backbone |

Molecular docking programs provide a scoring function to estimate the binding affinity, often expressed in kcal/mol. A lower (more negative) score typically indicates a more favorable binding interaction. These predictions are valuable for ranking potential drug candidates before undertaking expensive and time-consuming synthesis and biological testing.

For example, a study on a novel phthalazine derivative targeting VEGFR-2 reported a predicted binding energy of -10.66 kcal/mol, indicating a strong and stable interaction with the protein. nih.gov While specific data for this compound is not detailed in the reviewed literature, its structural similarity to other active phthalazinones suggests it would also exhibit significant binding affinity for relevant biological targets.

| Phthalazinone Derivative Type | Target | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| 4-Benzyl-phthalazinone derivative | VEGFR-2 | -10.66 | nih.gov |

| Generic Phthalazinone Derivatives | α-adrenoceptors | Favorable fitting scores noted | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. rsc.org MD simulations are used to assess the stability of the predicted binding pose and to analyze the conformational changes in both the ligand and the protein upon binding. nih.gov By simulating the movements of atoms and molecules, researchers can verify if the crucial interactions identified in docking are maintained over a period of nanoseconds, providing greater confidence in the docking results. rsc.org These simulations have been applied to various phthalazine derivatives to confirm the stability of their complexes with targets like VEGFR-2. nih.gov

De Novo Design Approaches for Novel Phthalazinone Scaffolds

De novo design involves using computational algorithms to generate entirely new molecular structures with desirable properties, tailored to fit a specific biological target. rsc.org This approach is particularly useful for creating novel scaffolds that are structurally different from existing inhibitors. Starting with the phthalazinone core, de novo design programs can suggest modifications or entirely new functional groups to optimize binding affinity and selectivity for a target of interest. nih.govsemanticscholar.org This method allows for the exploration of a vast chemical space to identify innovative phthalazinone-based drug candidates that might not be conceived through traditional medicinal chemistry approaches.

Cheminformatics and Virtual Screening for Phthalazinone Derivatives

Cheminformatics and virtual screening are powerful tools for identifying promising drug candidates from large chemical libraries. nih.gov Virtual screening involves computationally docking millions of compounds against a target protein to filter out those with the highest predicted binding affinities. mdpi.com This process can be used to identify novel phthalazinone derivatives with potential therapeutic activity. By applying filters based on drug-likeness properties (such as Lipinski's rule of five) and predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, the list of potential hits can be refined to a manageable number for experimental validation. mdpi.com

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, used when the 3D structure of the target protein is unknown. slideshare.net A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific receptor. mdpi.com

This model can be generated from a set of known active molecules. nih.gov Once created, the pharmacophore acts as a 3D query to search compound databases for other, structurally diverse molecules that match the required features. frontiersin.org This technique, known as scaffold hopping, is effective for discovering new chemical classes of compounds that retain the necessary binding characteristics, and it has been widely applied in the search for novel inhibitors based on various core structures. mdpi.commdpi.com

Emerging Research Areas and Future Directions for 2 4 Bromophenyl 4 Methylphthalazin 1 One Research

Development of Hybrid Molecules Incorporating the Phthalazinone Scaffold

Molecular hybridization, a drug design strategy that combines two or more pharmacophoric units into a single molecule, has yielded promising results against multifactorial diseases like cancer. researchgate.netmdpi.com This approach aims to create synergistic effects, improve potency, and overcome drug resistance by engaging multiple biological targets.

Researchers have successfully designed and synthesized novel hybrid molecules by linking the phthalazinone core with pyran and pyrazole (B372694) moieties, both of which are known to possess anticancer properties. nih.govfrontiersin.org A series of these pyran-linked phthalazinone-pyrazole hybrids were synthesized through a facile one-pot, three-component reaction. nih.govresearchgate.net This atom-economical multicomponent reaction employed a substituted phthalazinone, 1H-pyrazole-5-carbaldehyde, and an active methylene (B1212753) compound, with L-proline and ethanol (B145695) identified as the most efficient catalyst and solvent, respectively. nih.govfrontiersin.org

The resulting hybrids were evaluated for their cytotoxic activity against human lung carcinoma (A549) and human cervical carcinoma (HeLa) cell lines. nih.govfrontiersin.org The compounds displayed significant anticancer activity, with IC₅₀ values ranging from 9.8 to 41.6 µM. nih.govresearchgate.net Structure-activity relationship studies revealed that specific substitutions were crucial for a potent inhibitory response; hybrids featuring a methyl group on the pyrazole ring and two cyano groups on the pyran ring showed the most promising activity against the tested cancer cells. nih.govfrontiersin.org

Table 1: Cytotoxicity of Selected Pyran-Linked Phthalazinone-Pyrazole Hybrids

| Compound ID | Cancer Cell Line | IC₅₀ (µM) nih.gov |

| Hybrid 4b | Lung (A549) | 10.2 |

| Cervical (HeLa) | 9.8 | |

| Hybrid 4c | Lung (A549) | 11.8 |

| Cervical (HeLa) | 10.6 |

The development of hybrid molecules combining the phthalazinone scaffold with acridine (B1665455) represents a strategic approach to designing potent anticancer agents. Acridine and its derivatives are well-known for their ability to intercalate into DNA, thereby disrupting cellular metabolic processes. nih.gov This mechanism of action, combined with the diverse pharmacological activities of the phthalazinone core, offers a promising avenue for creating dual-action inhibitors. nih.govnih.gov

Acridine-based compounds have demonstrated anticancer activity across various malignancies by suppressing cell proliferation, inducing apoptosis (programmed cell death), and arresting the cell cycle. nih.gov By creating a hybrid molecule, researchers aim to leverage these properties alongside the specific receptor-targeting capabilities of phthalazinone derivatives, potentially leading to novel agents that can overcome multidrug resistance in cancer treatment. nih.gov The design of such hybrids is a key area of focus for the rational development of new anticancer drug candidates. nih.gov

Another promising area of research involves the synthesis of hybrid molecules incorporating the 1,3,4-oxadiazole (B1194373) ring with the phthalazinone core. rsc.orgnih.gov The 1,3,4-oxadiazole moiety is a significant pharmacophore known for a wide range of biological activities, including anticancer effects. nih.gov

In one study, two new series of 4-(5-mercapto-1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one derivatives were synthesized and evaluated for their anti-proliferative activity against human liver (HepG2) and breast (MCF-7) cancer cell lines. rsc.org Several of these derivatives exhibited significant and selective activity against the cancer cells while showing lower toxicity to normal fibroblast cells. rsc.org The mechanism of action for the most potent compounds was found to involve the inhibition of p38 mitogen-activated protein kinase (MAPK) and topoisomerase II (Topo II). researchgate.netrsc.org This inhibition led to the elevation of the tumor suppressor protein p53 and caspase 3, ultimately inducing apoptosis in the cancer cells. rsc.orgnih.gov

Table 2: Anti-Proliferative Activity of Selected Oxadiazol-Phthalazinone Derivatives

| Compound ID | Cell Line | IC₅₀ (µM) nih.gov |

| Derivative 1 | Liver (HepG2) | 5.5 |

| Breast (MCF-7) | 7.9 | |

| Derivative 2e | Liver (HepG2) | 6.2 |

| Breast (MCF-7) | 8.3 | |

| Doxorubicin (Control) | Liver (HepG2) | 4.1 |

| Breast (MCF-7) | 6.8 |

Application in Chemical Biology Probes

The intrinsic properties of certain heterocyclic scaffolds suggest a potential application for phthalazinone derivatives as chemical biology probes. For instance, some related heterocyclic compounds have been observed to possess fluorescent properties. youtube.commdpi.com This fluorescence is a critical characteristic for molecules used as biomarkers or probes in biological imaging and assays. youtube.com The development of phthalazinone-based molecules that exhibit fluorescence could enable their use in tracking biological processes, visualizing cellular components, or quantifying interactions with specific targets, thereby providing powerful tools for biomedical research.

Advanced Synthetic Methodologies

The synthesis of phthalazinone derivatives is evolving, with a growing emphasis on efficiency, cost-effectiveness, and environmental sustainability. nih.gov

Modern synthetic strategies are increasingly aligning with the principles of green chemistry, which focuses on designing processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net For phthalazinone synthesis, this includes the development of novel multicomponent reactions (MCRs) that are highly efficient and environmentally compatible. nih.gov These MCRs often proceed in a single step, reducing waste and energy consumption compared to traditional multi-step syntheses. researchgate.net

Furthermore, research is being directed towards the use of greener reaction media and catalysts. For example, the use of safer ionic liquids, such as [BMIM]BF4, has been shown to successfully mediate one-pot, multi-component reactions to produce phthalazinone-based hybrids in good yields and with shorter reaction times. researchgate.net These advanced methodologies are crucial for the sustainable production of phthalazinone derivatives for research and potential therapeutic applications. researchgate.netnih.gov

Flow Chemistry and Continuous Processing for Efficient Production

The synthesis of active pharmaceutical ingredients (APIs) is increasingly benefiting from the adoption of flow chemistry and continuous processing technologies. mdpi.com These methods offer substantial advantages over traditional batch manufacturing, including enhanced safety, improved reaction control, higher yields, and greater scalability. nih.gov While specific research on the continuous flow synthesis of 2-(4-Bromophenyl)-4-methylphthalazin-1-one is not yet extensively documented, the principles and successes seen in the synthesis of related heterocyclic compounds, such as pyridazinones and pyrazoles, provide a strong rationale for its application. soci.orgmdpi.com

Flow chemistry involves the continuous movement of reagents through a network of tubes or microreactors, where reactions occur under precisely controlled conditions. nih.gov This approach is particularly well-suited for the synthesis of heterocyclic compounds, which often involve multi-step sequences and the use of hazardous reagents or intermediates. nih.gov The small reactor volumes and excellent heat and mass transfer in flow systems mitigate risks associated with exothermic reactions and allow for the safe handling of unstable intermediates. mdpi.comnih.gov

The potential application of flow chemistry to the synthesis of this compound can be envisioned through several key reaction steps that are amenable to this technology. For instance, the formation of the phthalazinone core, which typically involves a cyclocondensation reaction, could be significantly optimized in a flow reactor. Furthermore, steps such as bromination or the introduction of the N-aryl group could be performed in a continuous manner, potentially reducing reaction times and improving regioselectivity. google.combibliomed.org

The table below summarizes examples of heterocyclic compound synthesis using flow chemistry, highlighting the potential for adapting these methods to the production of this compound.

| Heterocyclic Scaffold | Reaction Type in Flow | Key Advantages Observed | Reference |

| Pyridazinones | Multi-step synthesis | Improved safety and efficiency | soci.org |

| Pyrazoles | Photochemical synthesis | Safe generation of intermediates, scalability | mdpi.com |

| Oxazolidinones | Organocatalytic synthesis | High recyclability of catalyst, use of CO2 | rsc.org |

| Indoles | Fischer indole (B1671886) synthesis | Suitable for industrial scale-up | researchgate.net |

The implementation of continuous processing for this compound would not only streamline its synthesis but also align with the pharmaceutical industry's move towards more sustainable and cost-effective manufacturing practices. thalesnano.com

Investigation of Polypharmacology and Multi-Targeting Strategies

The traditional "one target, one drug" paradigm is increasingly being challenged by the concept of polypharmacology, where a single therapeutic agent is designed to interact with multiple biological targets. forbes.com This multi-targeting approach can lead to enhanced efficacy, reduced potential for drug resistance, and improved treatment outcomes, particularly for complex multifactorial diseases like cancer. forbes.com The phthalazinone scaffold, a core component of this compound, has emerged as a promising framework for the design of multi-target drugs. nih.gov

Numerous studies have demonstrated the potential of phthalazinone derivatives to inhibit multiple key signaling pathways involved in disease progression. nih.gov For instance, various phthalazinone analogs have been developed as dual inhibitors of vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR), both of which are critical targets in oncology. The ability to modulate multiple targets with a single molecule, often referred to as a "master key" approach, is a significant advantage in complex diseases. forbes.com

The structural features of this compound, including the bromophenyl moiety, offer opportunities for further exploration of its polypharmacological profile. The bromine atom can participate in halogen bonding and other interactions, potentially enabling the compound to bind to multiple target proteins.

The table below presents examples of phthalazinone derivatives that have been investigated as multi-target agents, underscoring the potential for this compound in this area.

| Phthalazinone Derivative Type | Targeted Biological Molecules | Therapeutic Area | Reference |

| Pyran-linked phthalazinone-pyrazole hybrids | Multiple cancer cell lines | Oncology | nih.gov |

| Phthalazinone-dithiocarbamate hybrids | Multiple cancer cell lines | Oncology | nih.gov |

| General Phthalazinone Analogs | PARP, EGFR, VEGFR-2, Aurora kinase | Oncology | nih.gov |

| Ciprofloxacin-heterocyclic hybrids | Mtb DNA gyrase, Enoyl-acyl carrier protein reductase | Infectious Disease (Tuberculosis) | nih.gov |

Future research into the polypharmacology of this compound could involve comprehensive screening against a panel of disease-relevant targets, computational modeling to predict potential interactions, and structural biology studies to elucidate binding mechanisms. springernature.com Such investigations could unveil novel therapeutic applications and position this compound as a lead for the development of next-generation multi-targeting agents.

Conclusion and Future Research Perspectives

Summary of Academic Contributions of 2-(4-Bromophenyl)-4-methylphthalazin-1-one Research

Although specific data for this compound is limited, the academic contributions to the parent phthalazinone framework are substantial. Research has established phthalazinones as a versatile scaffold in drug discovery. nih.gov This class of compounds is a common structural feature in many bioactive molecules, leading to the development of novel drugs with a range of therapeutic applications. nih.gov

Phthalazinone derivatives have been extensively explored for their potential in treating a wide range of medical conditions. nih.gov Their diverse pharmacological activities include anticancer, antidiabetic, anticonvulsant, anti-inflammatory, antihypertensive, and analgesic effects. nih.govnih.gov The significance of the phthalazinone pharmacophore is underscored by its presence in several marketed drugs, such as the PARP inhibitor olaparib and the antihistamine azelastine. nih.gov

A significant body of research has focused on the anticancer properties of phthalazinone analogues. nih.gov These compounds have been shown to target various receptors and pathways implicated in cancer, including PARP, EGFR, VEGFR-2, Aurora kinases, and the Hedgehog pathway. nih.gov The cytotoxic potential of novel phthalazinone hybrids has been investigated against various cancer cell lines, with some compounds showing promising activity. nih.gov

Unexplored Avenues in Phthalazinone Chemistry

Despite the extensive research on phthalazinones, several avenues remain underexplored. The development of novel synthetic methodologies that are both efficient and environmentally friendly presents an ongoing opportunity. While various methods for the synthesis of phthalazine (B143731) derivatives have been reported, there is still a need for greener protocols that offer high yields and atom economy. researchgate.net The use of multicomponent reactions (MCRs) offers a promising approach for the facile and eco-friendly generation of diverse phthalazinone-based pharmacophores. nih.gov

Further exploration of the vast chemical space around the phthalazinone scaffold is warranted. The synthesis and biological evaluation of novel hybrid molecules incorporating the phthalazinone core with other pharmacologically active moieties could lead to the discovery of compounds with unique therapeutic profiles. For instance, the creation of pyran-linked phthalazinone-pyrazole hybrids has shown potential for anticancer activity, suggesting that further structural optimizations could yield more potent agents. nih.gov

The investigation of phthalazinone derivatives for a broader range of biological targets is another area ripe for exploration. While much of the focus has been on cancer and inflammatory diseases, the diverse activities already reported for this scaffold suggest potential applications in other therapeutic areas. For example, some phthalazine derivatives have shown antihyperglycemic and antihyperlipidemic effects, indicating a potential role in metabolic disorders. researchgate.net Additionally, the antitubercular activity of some phthalazinones suggests that this scaffold could be a source of new treatments for infectious diseases. nih.gov

Methodological Advancements for Comprehensive Investigations

Recent years have seen significant methodological advancements that can be applied to the comprehensive investigation of phthalazinone derivatives. The advent of green and efficient multicomponent reactions (MCRs) provides a powerful tool for exploring new chemical reactions and generating vital pharmacophores in a facile and eco-friendly manner. nih.gov These reactions offer advantages such as improved yields, higher selectivity, and the facile construction of complex molecules without the need for isolating intermediates. nih.gov

In terms of structural characterization, advanced spectroscopic techniques are crucial for elucidating the molecular geometry and vibrational frequencies of novel phthalazinone compounds. Techniques such as FT-IR, Raman spectroscopy, NMR, and mass spectrometry are routinely used to confirm the structures of newly synthesized derivatives. researchgate.netmdpi.com Furthermore, single-crystal X-ray diffraction provides definitive structural information, which is invaluable for understanding structure-activity relationships. mdpi.com

Computational methods, including molecular modeling and descriptor studies, are increasingly being used to understand the potential of synthesized molecules and to guide the design of new compounds. nih.gov Molecular docking studies can help identify crucial interactions between phthalazinone derivatives and their target proteins, providing insights into their mechanism of action. nih.gov Quantitative structure-activity relationship (QSAR) studies can also be employed to correlate the structural features of these compounds with their biological activities.

Long-Term Research Goals for the Phthalazinone Scaffold

The long-term research goals for the phthalazinone scaffold are centered on fully harnessing its therapeutic potential. A primary objective is the development of clinically successful drugs based on this versatile pharmacophore. nih.gov This will require a multidisciplinary approach that integrates synthetic chemistry, pharmacological screening, and clinical evaluation.

A key long-term goal is the design of highly selective and potent phthalazinone derivatives that target specific biological pathways with minimal off-target effects. This can be achieved through a deeper understanding of the structure-activity relationships of these compounds and the use of rational drug design strategies. nih.gov The development of targeted therapies is particularly important in areas such as oncology, where personalized medicine is becoming increasingly prevalent. nih.gov

Another important long-term objective is the expansion of the therapeutic applications of phthalazinones beyond their current scope. This involves systematically screening phthalazinone libraries against a wide range of biological targets to identify new therapeutic opportunities. The rich and diverse pharmacological activities already associated with this scaffold suggest that it holds promise for addressing a variety of unmet medical needs. nih.govresearchgate.net

Finally, the continuous refinement of synthetic methodologies to produce phthalazinone derivatives in a more sustainable and cost-effective manner is a crucial long-term goal. The development of green chemistry approaches will not only reduce the environmental impact of drug manufacturing but also make these potentially life-saving therapies more accessible. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.